ethyl 3-{6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic chromene derivative characterized by a 2H-chromen-2-one core substituted at positions 3, 4, 6, and 6. The 3-position features an ethyl propanoate ester, while the 7-position is modified with a 3-fluorobenzyloxy group.
Properties
IUPAC Name |
ethyl 3-[6-chloro-7-[(3-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFO5/c1-3-27-21(25)8-7-16-13(2)17-10-18(23)20(11-19(17)29-22(16)26)28-12-14-5-4-6-15(24)9-14/h4-6,9-11H,3,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANPGHMLNOONTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC(=CC=C3)F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-{6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the chromenone family. Its unique structure, characterized by the presence of a chromenone core and various substituents, suggests significant potential for biological activity. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C22H20ClFO5, with a molecular weight of approximately 418.8 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity:
| Feature | Description |
|---|---|
| Core Structure | Chromenone derivative |
| Chlorine Substituent | Enhances biological activity |
| Fluorobenzyl Ether | Increases lipophilicity and potential target interactions |
| Ethyl Propanoate Moiety | Contributes to overall stability and solubility |
Anticancer Activity
Preliminary studies indicate that this compound exhibits notable anticancer properties. Research has shown that compounds in the chromenone family can inhibit various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It has been observed to promote apoptosis in specific cancer cell lines, leading to programmed cell death.
- Inhibition of Metastasis : Some studies suggest a potential role in inhibiting metastatic processes in certain cancers.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. The presence of halogen substituents enhances its efficacy by improving interaction with microbial targets.
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis:
- MAPK Pathway Modulation : The compound may influence the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to their death.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds within the chromenone class:
- Study on Anticancer Effects : A recent study demonstrated that derivatives of chromenones could inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in oncology.
- Antimicrobial Efficacy Research : Research indicated that halogenated chromenones exhibited significant antibacterial activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Physicochemical Properties
- Lipophilicity : The trifluoromethyl analog (C₂₃H₂₀ClF₃O₅) exhibits the highest logP (~5.0), making it more membrane-permeable but less water-soluble. The 3-fluorobenzyl analog balances moderate lipophilicity (logP ~3.8–4.2) with solubility .
- Thermal Stability : Methyl and trifluoromethyl substituents enhance thermal stability compared to halogenated variants, as seen in differential scanning calorimetry (DSC) studies of related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
